molecular formula C14H16N4O2 B2809139 (1-methyl-1H-1,2,3-triazol-4-yl)(2-phenylmorpholino)methanone CAS No. 1797241-48-5

(1-methyl-1H-1,2,3-triazol-4-yl)(2-phenylmorpholino)methanone

Cat. No. B2809139
M. Wt: 272.308
InChI Key: COUVMJCHBSXNNV-UHFFFAOYSA-N
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Description

1,2,3-Triazoles are a class of organic compounds that contain a five-membered ring of two carbon atoms and three nitrogen atoms . Morpholines are organic chemical compounds that have a ring structure consisting of six members, four carbon atoms and one oxygen atom and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of 1,2,3-triazoles consists of a five-membered ring with two carbon atoms and three nitrogen atoms . Morpholine is a heterocycle that features a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom .


Chemical Reactions Analysis

1,2,3-Triazoles are known to participate in various chemical reactions, particularly due to the presence of multiple nitrogen atoms in the ring structure . Morpholines can act as a base, forming salts upon reaction with acids .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, closely related to the requested compound, was synthesized and characterized, indicating its potential for various chemical syntheses and structural analyses (Cao, Dong, Shen, & Dong, 2010).

Antimicrobial Activity

  • Novel benzofuran-based 1,2,3-triazoles, structurally similar to the requested compound, demonstrated high antimicrobial activity. This suggests potential applications of similar compounds in antimicrobial research (Sunitha et al., 2017).

Catalyst-Free Synthesis

  • A related compound, involving a 1,2,4-triazole group, was synthesized under catalyst- and solvent-free conditions, showcasing an efficient approach to synthesizing triazole derivatives (Moreno-Fuquen et al., 2019).

Antibacterial Activity

  • Triazole analogues, including compounds structurally related to the requested chemical, exhibited significant antibacterial activity, indicating the potential for developing new antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).

Anticancer Activity

  • A series of triazole hybrids were synthesized and screened for anticancer activity, suggesting the potential of triazole derivatives in cancer treatment research (Battula et al., 2017).

In Silico Drug-Likeness

  • Triazole derivatives were analyzed for drug-likeness properties using in silico methods, indicating their potential as drug candidates (Pandya et al., 2019).

Liquid Crystal Properties

  • Aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone compounds, related to the requested chemical, displayed liquid crystal behaviors, which is significant for materials science research (Zhao et al., 2013).

Future Directions

The future directions for this compound would depend on its potential applications. Given the presence of a 1,2,3-triazole and morpholine in its structure, it could be of interest in medicinal chemistry, as both these moieties are found in various biologically active compounds .

properties

IUPAC Name

(1-methyltriazol-4-yl)-(2-phenylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-17-9-12(15-16-17)14(19)18-7-8-20-13(10-18)11-5-3-2-4-6-11/h2-6,9,13H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUVMJCHBSXNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-methyl-1H-1,2,3-triazol-4-yl)(2-phenylmorpholino)methanone

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